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molecular formula C7H11ClN2S B8782578 2-(Azetidin-3-yl)-4-methylthiazole hydrochloride CAS No. 1255099-28-5

2-(Azetidin-3-yl)-4-methylthiazole hydrochloride

Cat. No. B8782578
M. Wt: 190.69 g/mol
InChI Key: IGQHBJLBEWCJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346816B2

Procedure details

To 47 mg (0.18 mmol) 3-(4-methyl-thiazol-2-yl)-azetidine-1-carboxylic acid tert-butyl ester was added 2 mL (8 mmol) HCl in dioxane (4 M), and the reaction was stirred at room temperature for 1 hour. The solvent was evaporated to give the desired product as a HCl salt, which was used in the next step without further purification.
Name
3-(4-methyl-thiazol-2-yl)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([C:12]2[S:13][CH:14]=[C:15]([CH3:17])[N:16]=2)[CH2:9]1)=O)(C)(C)C.[ClH:18]>O1CCOCC1>[ClH:18].[NH:8]1[CH2:11][CH:10]([C:12]2[S:13][CH:14]=[C:15]([CH3:17])[N:16]=2)[CH2:9]1.[ClH:18] |f:3.4|

Inputs

Step One
Name
3-(4-methyl-thiazol-2-yl)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
47 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N1)C
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1CC(C1)C=1SC=C(N1)C
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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